6-Ethyl-5-fluoronicotinaldehyde is a chemical compound characterized by a pyridine ring with an ethyl group and a fluorine atom attached to the 6 and 5 positions, respectively, along with an aldehyde functional group at the 2 position. This compound belongs to the class of fluorinated heterocycles, which are significant in medicinal chemistry due to their unique properties and biological activities. The structural formula can be represented as CHFNO.
The biological activity of 6-Ethyl-5-fluoronicotinaldehyde has been explored in various studies, particularly in relation to its potential as an antibacterial and antifungal agent. Fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. Additionally, this compound may interact with specific biological targets, making it a candidate for further pharmacological studies.
Several methods have been developed for synthesizing 6-Ethyl-5-fluoronicotinaldehyde:
6-Ethyl-5-fluoronicotinaldehyde has potential applications in several fields:
Interaction studies involving 6-Ethyl-5-fluoronicotinaldehyde focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 6-Ethyl-5-fluoronicotinaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoronicotinaldehyde | Fluorine at position 5 | Lacks ethyl group; more reactive due to absence of steric hindrance. |
| 6-Ethylnicotinaldehyde | Ethyl group at position 6 | Does not contain fluorine; less lipophilic than its fluorinated counterpart. |
| 3-Fluoro-4-methylpyridine | Fluorine at position 3 | Different substitution pattern; potential for different biological activities. |
| 4-Fluoro-3-pyridinecarboxaldehyde | Carboxaldehyde group at position 3 | Different functional group; may exhibit different reactivity profiles. |
6-Ethyl-5-fluoronicotinaldehyde (C₈H₈FNO) belongs to the pyridinecarboxaldehyde family, characterized by a pyridine ring substituted with an aldehyde group at position 3, fluorine at position 5, and an ethyl group at position 6 (Figure 1). The IUPAC name derives from this substitution pattern: 5-fluoro-6-ethylpyridine-3-carbaldehyde.
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₈H₈FNO | |
| Molecular Weight | 153.16 g/mol | Calculated |
| Boiling Point | ~190–200°C (est.) | (similar compounds) |
| Density | 1.25 g/cm³ (est.) |
Figure 1: 2D structure of 6-ethyl-5-fluoronicotinaldehyde. (SMILES: O=CC1=CN=C(C(F)=C1)CC)